![molecular formula C22H25ClN2O B2689701 1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone CAS No. 113612-10-5](/img/structure/B2689701.png)
1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone, commonly known as PPP, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. PPP has a unique molecular structure, which makes it an interesting compound for scientists to explore further. PPP has been studied for its potential use in drug design and development, as well as for its potential use in drug delivery and other biomedical applications.
Applications De Recherche Scientifique
Antitumor Activity
A study explored the synthesis and evaluation of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with structural similarity to the specified chemical, for their potential anticancer activities. These compounds demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with the anticancer drug cisplatin (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).
Antifungal and Antimuscarinic Properties
Another research highlighted the synthesis and characterization of a novel potential antifungal compound within the 1,2,4-triazole class, showcasing its solubility thermodynamics and partitioning processes in biologically relevant solvents (T. Volkova, I. Levshin, G. Perlovich, 2020). Furthermore, compounds with piperazinyl-1-propanone structures have been reported for their antimuscarinic activity, indicating potential utility in treating urinary incontinence associated with bladder muscle instability (C. Kaiser, V. H. Audia, J. Carter, D. McPherson, P. Waid, V. Lowe, L. Noronha-Blob, 1993).
Synthetic Methodology
Research has been conducted on improving the synthetic methods for compounds structurally related to "1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone," aiming for economical and practical approaches suitable for industrialization. These studies offer insights into optimizing reaction conditions for higher yields and better quality (Wu Qiuye, 2005).
Analytical and Pharmacological Investigations
Further investigations include the development of a simple and rapid screening method for detecting related compounds in forensic samples, highlighting the utility of electrochemical methods for quick preliminary analysis (W. P. Silva, R. Rocha, L. Arantes, C. D. Lima, Larissa M A Melo, R. Muñoz, W. D. dos Santos, E. Richter, 2021). Additionally, spectroscopic investigations have provided detailed insights into the structural, electronic, molecular, and biological properties of phenyl-substituted compounds, facilitating further research in drug development (N. Prabavathi, N. SenthilNayaki, Krishnakumar, 2015).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-21-10-8-20(9-11-21)22(26)12-14-25-17-15-24(16-18-25)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKLPCUQNNNKFA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689619.png)
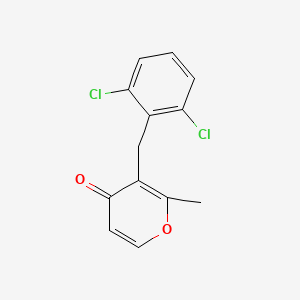
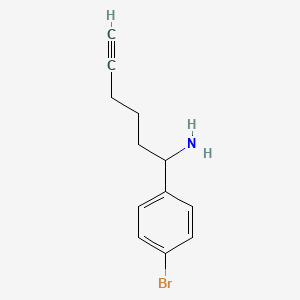
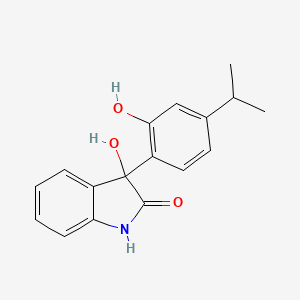
![N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2689627.png)
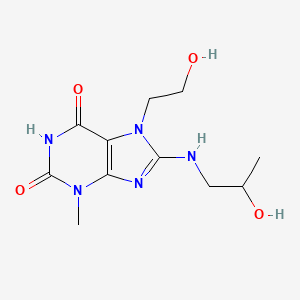
![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 4-phenylpiperazinyl ketone](/img/structure/B2689629.png)
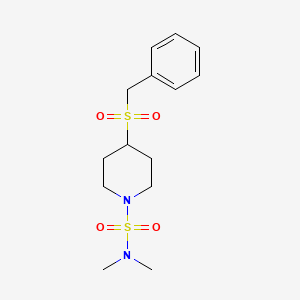
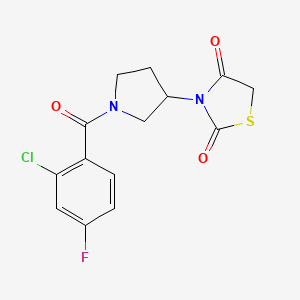
![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)

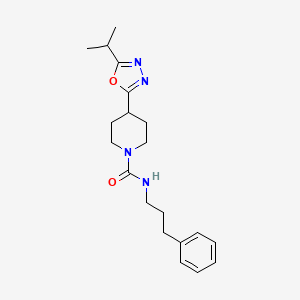
![N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2689640.png)